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Abstract
1-(2-Methoxyphenyl)piperazine (1-MPP) is a psychoactive compound belonging to the

phenylpiperazine class of chemicals. It is a known metabolite of several clinically used drugs,

including urapidil and enciprazine, and has been investigated for its own pharmacological

properties. This technical guide provides a comprehensive overview of the pharmacology of 1-

MPP, with a focus on its receptor binding profile, functional activity, signaling pathways, and

preclinical data. The information is presented to be a valuable resource for researchers,

scientists, and drug development professionals working with this compound or related chemical

scaffolds.

Introduction
1-(2-Methoxyphenyl)piperazine, also known as o-methoxyphenylpiperazine (oMeOPP), is a

phenylpiperazine derivative that has garnered interest due to its interactions with various

neurotransmitter receptors, particularly serotonin receptors.[1][2] Its presence as an active

metabolite of several medications necessitates a thorough understanding of its

pharmacological profile to fully characterize the therapeutic and potential side effects of the

parent drugs.[3] This guide synthesizes the current knowledge on 1-MPP, presenting
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quantitative data, detailed experimental methodologies, and visual representations of its

mechanisms of action.

Receptor Binding Profile
The primary pharmacological characteristic of 1-MPP is its high affinity for the serotonin 5-

HT1A receptor.[4][5] It also interacts with other serotonin receptor subtypes and adrenergic

receptors, albeit with lower affinity. Its affinity for dopamine receptors is generally low.[6][7]

Data Presentation: Receptor Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki, in nM) of 1-(2-
Methoxyphenyl)piperazine and its derivatives for various neurotransmitter receptors. Data

has been compiled from multiple sources and the specific compound and experimental

conditions are noted where available.
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Receptor
Subtype

Ligand/Com
pound

Ki (nM)
Species/Tis
sue Source

Radioligand Reference

Serotonin

Receptors

5-HT1A

N-(3-(4-(2-

methoxyphen

yl)piperazin-

1-

yl)propyl)tricy

clo[3.3.1.13,7

]decan-1-

amine

1.2 Human
[3H]8-OH-

DPAT
[4]

5-HT1A

N-(3-(4-(2-

methoxyphen

yl)piperazin-

1-

yl)propyl)-3,5-

dimethyl-

tricylo[3.3.1.1

3,7]decan-1-

amine

21.3 Human
[3H]8-OH-

DPAT
[4]

5-HT1A

1-[2-(4-

Methoxyphen

yl)phenyl]pipe

razine

476 Not Specified Not Specified [2]

5-HT2A

1-cinnamyl-4-

(2-

methoxyphen

yl)piperazine

derivatives

Low to

Moderate

Affinity

Not Specified Not Specified [6]

5-HT7

1-[2-(4-

Methoxyphen

yl)phenyl]pipe

razine

2.6 Not Specified Not Specified [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pdfs.semanticscholar.org/ebae/6e4a434deaf41b0e603cb90f63ef8338c77e.pdf
https://pdfs.semanticscholar.org/ebae/6e4a434deaf41b0e603cb90f63ef8338c77e.pdf
https://pubmed.ncbi.nlm.nih.gov/23830697/
https://pubmed.ncbi.nlm.nih.gov/17763374/
https://pubmed.ncbi.nlm.nih.gov/23830697/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopamine

Receptors

D2

1-cinnamyl-4-

(2-

methoxyphen

yl)piperazine

derivatives

High Affinity Not Specified Not Specified [6]

D2L

(E)-4-iodo-N-

(4-(4-(2-

methoxyphen

yl)piperazin-

1-

yl)butyl)cinna

moylamide

76.4 Human Not Specified [7]

D3

(E)-4-iodo-N-

(4-(4-(2-

methoxyphen

yl)piperazin-

1-

yl)butyl)cinna

moylamide

0.5 Human Not Specified [7]

Adrenergic

Receptors

α1

1-[3-(2-

Chloro-6-

methylpheno

xy)propyl]-4-

(2-

methoxyphen

yl)piperazine

2.1
Rat Cerebral

Cortex
[3H]prazosin [1]

α1 1-[3-(2,6-

dimethylphen

oxy)propyl]-4-

(2-

2.4 Rat Cerebral

Cortex

[3H]prazosin [1]
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methoxyphen

yl)piperazine

α1

1-cinnamyl-4-

(2-

methoxyphen

yl)piperazine

derivatives

Large

Variability
Not Specified Not Specified [6]

α2

1-[3-(2,6-

dimethylphen

oxy)propyl]-4-

(2-

methoxyphen

yl)piperazine

>341
Rat Cerebral

Cortex
[3H]clonidine [1]

Functional Activity
1-MPP exhibits partial agonist activity at the 5-HT1A receptor. This intrinsic activity is

responsible for many of its observed physiological effects. At α1-adrenergic receptors,

derivatives of 1-MPP have been shown to act as antagonists.

Data Presentation: Functional Activity (EC50/IC50)
Quantitative data on the functional potency of 1-MPP is limited. The following table provides

available data for related compounds.
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Assay Type Receptor Compound
Potency
(EC50/IC50
in nM)

Effect Reference

Cytotoxicity

(MTT assay)
-

1-(4-

methoxyphen

yl)piperazine

>1000 - [8]

α1-

Adrenoceptor

Antagonism

(pA2)

α1

1-[3-(2,6-

dimethylphen

oxy)propyl]-4-

(2-

methoxyphen

yl)piperazine

8.807 (pA2

value)
Antagonist [1]

Signaling Pathways
The functional effects of 1-MPP are mediated through its interaction with G-protein coupled

receptors (GPCRs), leading to the modulation of intracellular second messenger systems.

5-HT1A Receptor Signaling
As a partial agonist at the 5-HT1A receptor, 1-MPP activates the Gi/o signaling cascade. This

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic

AMP (cAMP). The dissociation of the G-protein βγ subunits can also lead to the opening of G-

protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal

hyperpolarization.
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Cell Membrane
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Inhibits Opens

Click to download full resolution via product page

5-HT1A Receptor Signaling Pathway for 1-MPP.

α1-Adrenergic Receptor Signaling
Derivatives of 1-MPP act as antagonists at α1-adrenergic receptors. These receptors are

coupled to the Gq signaling pathway. Antagonism by 1-MPP derivatives would block the

downstream cascade initiated by endogenous agonists like norepinephrine, which involves the

activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b120316?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane
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α1-Adrenergic Receptor Antagonism by 1-MPP Derivatives.

Pharmacokinetics and Metabolism
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
Specific pharmacokinetic parameters for 1-MPP are not extensively reported in publicly

available literature. However, based on data from related piperazine derivatives, it is expected

to be orally bioavailable and distribute into the central nervous system.[9]

For the structurally similar compound 1-(4-methoxyphenyl)piperazine (MeOPP), the primary

route of metabolism is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed

mainly by the cytochrome P450 enzyme CYP2D6.[10][11] It is highly probable that 1-MPP

undergoes a similar metabolic fate, with CYP2D6 playing a significant role. Other CYP isoforms

may also contribute to a lesser extent.[12][13] 1-MPP itself is a known metabolite of drugs like

urapidil, formed through cleavage of the parent molecule.[3][14]

Data Presentation: Pharmacokinetic Parameters of
Related Piperazine Derivatives in Rats
The following table provides pharmacokinetic data for buspirone and its metabolite 1-(2-

pyrimidinyl)-piperazine (1-PP) in rats, which can serve as a reference for the potential

pharmacokinetic profile of 1-MPP.

Comp
ound

Route
Dose
(mg/kg
)

Cmax
(ng/mL
)

Tmax
(hr)

t1/2
(min)

Cleara
nce
(mL/mi
n)

Bioava
ilabilit
y (%)

Refere
nce

Buspiro

ne
IV 5 - - 25 13.1 - [15]

1-PP IV 10 - - 79 8.2 - [15]

Piperin

e
Oral 20 983 2.0 73.4 - 24.1 [16]

In Vivo Pharmacology
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The antipsychotic-like effects of 1-MPP have been evaluated in preclinical models. These

effects are thought to be mediated, at least in part, by its activity at 5-HT1A receptors.

Conditioned Avoidance Response (CAR)
The CAR test is a classic preclinical screen for antipsychotic activity. In this paradigm, animals

learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned

stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this

conditioned avoidance response without impairing the ability to escape the aversive stimulus.

[1][11] While specific data for 1-MPP in this assay is not readily available, its 5-HT1A partial

agonism suggests it would likely modulate this behavior. Typical doses for atypical

antipsychotics like olanzapine and risperidone in rat CAR studies are in the range of 0.33-1.0

mg/kg.[17][18]

Amphetamine-Induced Stereotypy
Amphetamine administration in rodents induces stereotyped behaviors such as sniffing, licking,

and gnawing, which is considered a model for the positive symptoms of psychosis.

Antipsychotic drugs are effective at blocking these behaviors.[9][19] The ability of 1-MPP to

antagonize amphetamine-induced stereotypy would provide further evidence of its

antipsychotic potential. Doses of amphetamine used to induce stereotypy in mice typically

range from 2 to 16 mg/kg.[9][20]

Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol describes a general procedure for a competitive radioligand binding assay to

determine the affinity (Ki) of 1-MPP for a target receptor.
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1. Receptor Preparation
(Cell membranes or tissue homogenates)

2. Incubation
- Radioligand (e.g., [3H]8-OH-DPAT)

- 1-MPP (varying concentrations)
- Receptor preparation

3. Filtration
(Separate bound from free radioligand)

4. Scintillation Counting
(Quantify bound radioactivity)

5. Data Analysis
- Determine IC50

- Calculate Ki using Cheng-Prusoff equation
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1. Cell Plating
(Cells expressing the receptor of interest)

2. Compound Addition
- 1-MPP (varying concentrations)
- Forskolin (to stimulate cAMP)

3. Incubation
(Allow for modulation of cAMP levels)

4. Cell Lysis & cAMP Detection
(e.g., HTRF, ELISA, or other immunoassay)

5. Data Analysis
- Generate dose-response curve

- Determine EC50 or IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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